4-(Tert-butoxy)but-2-en-1-amine
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Overview
Description
4-(Tert-butoxy)but-2-en-1-amine is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a tert-butoxy group attached to a but-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxy)but-2-en-1-amine typically involves the reaction of tert-butyl alcohol with but-2-en-1-amine under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as sodium hydroxide to facilitate the formation of the tert-butoxy group. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butoxy)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
4-(Tert-butoxy)but-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)but-2-en-1-amine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include nucleophilic substitution and other organic reaction mechanisms .
Comparison with Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and as protecting groups in organic synthesis.
Uniqueness: 4-(Tert-butoxy)but-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to other similar compounds. Its tert-butoxy group provides steric hindrance and influences its chemical behavior in various reactions .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxy]but-2-en-1-amine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-5-4-6-9/h4-5H,6-7,9H2,1-3H3/b5-4+ |
InChI Key |
MBFOWONWMWXTQL-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC/C=C/CN |
Canonical SMILES |
CC(C)(C)OCC=CCN |
Origin of Product |
United States |
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